Lapatinib-13C2,15N is a stable isotope-labeled derivative of lapatinib, a dual tyrosine kinase inhibitor primarily used in the treatment of HER2-positive breast cancer. The incorporation of isotopes such as carbon-13 and nitrogen-15 allows for enhanced tracking and analysis in pharmacokinetic studies, metabolic profiling, and drug development research. This compound is significant in understanding the drug's behavior in biological systems, particularly its absorption, distribution, metabolism, and excretion.
The synthesis of Lapatinib-13C2,15N involves complex multi-step reactions that include:
The synthesis typically employs methods such as the Meerwein reaction for aryl C-C bond formation, which avoids more expensive boronate coupling methods. Industrial synthesis focuses on scalability and cost-effectiveness to ensure high yields and purity .
The molecular structure of Lapatinib-13C2,15N includes:
Key structural data includes:
Lapatinib-13C2,15N undergoes several important chemical reactions:
Common reagents include:
Lapatinib-13C2,15N functions by inhibiting the tyrosine kinase domains of EGFR and HER2. It binds to the intracellular phosphorylation domain of these receptors, preventing autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote tumor cell proliferation and survival .
Lapatinib-13C2,15N exhibits properties typical of small organic molecules:
The compound is characterized by its stability under physiological conditions but may undergo metabolic transformations when interacting with biological systems. The presence of stable isotopes enhances its detectability in analytical studies .
Lapatinib-13C2,15N is extensively utilized in scientific research for various applications:
This comprehensive analysis underscores the significance of Lapatinib-13C2,15N not only as a therapeutic agent but also as a vital tool in cancer research and drug development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2